molecular formula C11H10BrF3O2 B2965581 Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate CAS No. 1260761-44-1

Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate

Cat. No.: B2965581
CAS No.: 1260761-44-1
M. Wt: 311.098
InChI Key: LZMQOEJHOIFBEV-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate is a versatile chemical building block designed for advanced pharmaceutical and organic synthesis research. This compound features a reactive bromoester functional group attached to a 4-(trifluoromethyl)phenyl scaffold, making it a valuable intermediate for constructing more complex, biologically active molecules. The incorporation of the trifluoromethyl (CF 3 ) group is a critical strategy in modern drug design. This group can significantly influence a compound's properties, such as its metabolic stability, lipophilicity, and overall binding affinity to biological targets, thereby improving the potential efficacy of drug candidates . The specific molecular structure of this reagent, with its reactive bromide and ester handle, allows researchers to efficiently explore structure-activity relationships (SAR) and synthesize targeted libraries of compounds for screening. While the exact mechanism of action for this specific reagent is application-dependent, its primary value lies in its synthetic utility. It is well-suited for various cross-coupling reactions and nucleophilic substitutions, enabling the rapid generation of novel chemical entities. Compounds containing the trifluoromethylphenyl motif, similar to the one in this reagent, are found in APIs like Cinacalcet, highlighting their importance in developing therapeutics for conditions such as hyperparathyroidism . This product is intended for use by qualified researchers in laboratory settings only.

Properties

IUPAC Name

methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF3O2/c1-17-10(16)9(12)6-7-2-4-8(5-3-7)11(13,14)15/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMQOEJHOIFBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination: The synthesis of methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate typically begins with the bromination of a suitable precursor. For instance, 4-(trifluoromethyl)phenylacetic acid can be brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Esterification: The brominated intermediate is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the bromine atom.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound, although this may lead to complex mixtures of products.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can include azides, thiols, or amines.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

Biology and Medicine:

    Pharmaceuticals: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical properties of Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Biological Activity Notes
This compound (Target Compound) C₁₁H₁₀BrF₃O₂ 311.10 4-(trifluoromethyl)phenyl, methyl ester 1260761-44-1 Herbicidal (active against rape)
2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide C₁₀H₉BrF₃NO 296.09 4-(trifluoromethyl)phenyl, amide 1461707-13-0 Not reported
Methyl 2-bromo-3-[4-(trifluoromethoxy)phenyl]propanoate C₁₁H₁₀BrF₃O₃ 327.09 4-(trifluoromethoxy)phenyl, methyl ester 175203-81-3 Not reported
Ethyl 2-bromo-3-(4-trifluoromethoxyphenyl)-3-oxo-propanoate C₁₂H₁₀BrF₃O₄ 355.10 4-(trifluoromethoxy)phenyl, ethyl ester, 3-oxo N/A Not reported
Methyl 2-bromo-3-methoxy-3-(4-methylphenyl)propanoate C₁₂H₁₅BrO₃ 286.02 4-methylphenyl, methoxy, methyl ester 60456-15-7 Not reported
Key Observations:
  • Functional Group Variations : The amide derivative () replaces the ester with an amide group, which may enhance hydrogen-bonding interactions but reduce hydrolytic stability.
  • Backbone Modifications : The 3-oxo group in the ethyl ester analogue () introduces a ketone, likely increasing reactivity and altering electronic properties.

Biological Activity

Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom and a trifluoromethyl group, which significantly influence its reactivity and biological properties. The molecular structure is as follows:

  • Chemical Formula : C12_{12}H10_{10}BrF3_3O2_2
  • Molecular Weight : 323.10 g/mol

The mechanism of action for this compound involves several biochemical interactions:

  • Electrophilic Reactions : The bromine atom can participate in electrophilic aromatic substitution, which may lead to the formation of reactive intermediates that affect various biochemical pathways.
  • π-π Interactions : The trifluoromethyl group enhances the compound's ability to engage in π-π stacking interactions with other aromatic systems, potentially influencing protein binding and activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown promising results against prostate and breast cancer cells.

  • In vitro Studies : The compound demonstrated an IC50_{50} value ranging from 1 to 2.5 µM in inhibiting cell proliferation in prostate cancer cell lines. The mechanism appears to involve the suppression of key signaling pathways, including Akt phosphorylation, which is critical for cell survival and proliferation .

Case Studies and Research Findings

  • Antichlamydial Activity : A study highlighted the selective antichlamydial activity of compounds related to this compound. It was found to significantly reduce chlamydial inclusion numbers and alter their morphology in infected cells, indicating its potential as a therapeutic agent against Chlamydia infections .
  • Toxicity Assessment : Toxicity studies revealed that while the compound exhibits potent antimicrobial and anticancer activities, it also poses acute toxicity risks at higher concentrations (Category 3 for acute oral toxicity) . This necessitates careful consideration during therapeutic applications.

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